molecular formula C16H20N4O2 B3872916 N-(4-cyclohexylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

N-(4-cyclohexylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B3872916
M. Wt: 300.36 g/mol
InChI Key: ZEJSSVFKGGIQIC-UHFFFAOYSA-N
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Description

N-(4-cyclohexylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a nitro group, a methyl group, and an amine group

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are often used to communicate this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclohexylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyrazole compound, followed by the introduction of the cyclohexylphenyl group through a coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclohexylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-cyclohexylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as organic semiconductors and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclohexylphenyl)acetamide
  • 2,6-di(4-cyclohexylphenyl)anthracene
  • N-{2-[(E)-(4-cyclohexylphenyl)iminomethyl]phenyl}-4-methylbenzene-1-sulfonamide

Uniqueness

N-(4-cyclohexylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its combination of a nitro group, a methyl group, and a cyclohexylphenyl moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-cyclohexylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-15(20(21)22)16(19-18-11)17-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJSSVFKGGIQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NC2=CC=C(C=C2)C3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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